molecular formula C14H20N4O3 B2590176 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine CAS No. 2034318-56-2

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Cat. No.: B2590176
CAS No.: 2034318-56-2
M. Wt: 292.339
InChI Key: SWFTYJUKXPXPIA-UHFFFAOYSA-N
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Description

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—a pyrimidine ring and a morpholine ring—which are commonly found in bioactive molecules targeting kinases and other ATP-binding proteins . The pyrimidine core often serves as a key hinge-binding motif in enzyme inhibition studies, while the morpholine group is renowned for its ability to improve aqueous solubility and optimize the pharmacokinetic properties of lead compounds . This specific molecular architecture, featuring a pyrrolidine linker, suggests potential utility in constructing protease-targeting chimeras (PROTACs) and other bifunctional molecules for targeted protein degradation research . Researchers can leverage this compound as a versatile intermediate or a core structural element in programs aimed at developing novel therapeutics for conditions such as cancer, inflammatory diseases, and cardiovascular disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-11-15-4-2-13(16-11)21-12-3-5-18(10-12)14(19)17-6-8-20-9-7-17/h2,4,12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFTYJUKXPXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.

  • Attachment of the Pyrimidinyl Group: : The 2-methylpyrimidin-4-yl group can be introduced through nucleophilic substitution reactions. This involves reacting a pyrimidine derivative with a nucleophile, such as an alcohol or amine, under basic conditions.

  • Formation of the Morpholine Ring: : The morpholine ring can be synthesized by reacting diethanolamine with a suitable carbonyl compound, followed by cyclization.

  • Final Coupling: : The final step involves coupling the pyrrolidine and morpholine rings through a carbonyl linkage. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or morpholine rings, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and morpholine rings may facilitate binding to specific sites on proteins, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to analogs with shared pharmacophores or synthetic pathways. Below is a detailed analysis based on available evidence and structural parallels:

Thieno[3,2-d]pyrimidine Derivatives

A key analog is the compound described in EP 2 402 347 A1, synthesized via the reaction of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde with 1-methyl-4-(methylamino)piperidine . While the core differs (thienopyrimidine vs. pyrimidine-pyrrolidine-morpholine), both compounds incorporate morpholine and tertiary amine groups.

Property 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine Thienopyrimidine Derivative (EP 2 402 347 A1)
Core Structure Pyrimidine-pyrrolidine-morpholine Thieno[3,2-d]pyrimidine-morpholine-piperidine
Synthetic Route Not explicitly described in evidence Procedure C (condensation), Procedure A (purification)
Functional Groups 2-Methylpyrimidin-4-yloxy, morpholine carbonyl Morpholine, piperidine methylamine, chloro-substituent
Purification Method Likely chromatography (inferred from similar compounds) Flash chromatography

Key Observations :

  • Both compounds employ morpholine to improve solubility, but the pyrrolidine carbonyl in the target compound could introduce conformational rigidity, altering pharmacokinetics .
Pyrrolidine-Carbonyl Morpholine Analogues

Compounds like 1-methyl-4-(methylamino)piperidine derivatives (from the same patent) share the morpholine-piperidine/pyrrolidine framework. These analogs often exhibit improved blood-brain barrier penetration due to their tertiary amine groups, a feature that may extend to the target compound if its pyrrolidine moiety remains unprotonated at physiological pH .

Pyrimidine-Based Kinase Inhibitors

Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., imatinib analogs). However, without direct biochemical data, this remains speculative.

Research Findings and Limitations

  • Synthesis Challenges : The patent () highlights the utility of flash chromatography for purifying morpholine-containing heterocycles, a method likely applicable to the target compound.
  • Data Gaps: No direct pharmacological or thermodynamic data (e.g., IC50, logP) are available for the compound, limiting quantitative comparison.

Biological Activity

The compound 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 316.36 g/mol. The compound features a morpholine ring, a pyrrolidine moiety, and a pyrimidine derivative, which may contribute to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Interaction with various receptors can lead to alterations in signaling pathways, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic functions.

Antitumor Activity

Several studies have explored the antitumor potential of compounds related to this compound. For instance:

  • Case Study : A derivative demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Antimicrobial Properties

The compound has shown promising results in inhibiting the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can modulate inflammatory responses:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Key findings include:

  • Synthesis Optimization : Improved synthetic routes have been developed that increase yield and purity, facilitating further biological testing.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine and morpholine rings significantly affect biological activity, guiding future modifications for enhanced potency.

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